Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate
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Overview
Description
Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate is a complex organic compound with a molecular structure that includes aromatic rings, sulfonyl groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate typically involves multiple steps, starting with the preparation of the core isophthalate structure. The process may include:
Esterification: The initial step involves the esterification of isophthalic acid with methanol to form dimethyl isophthalate.
Acetylation: The acetylation of the amino group is carried out using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, substituted aromatic compounds, and reduced forms of the original compound.
Scientific Research Applications
Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings and ester groups contribute to the compound’s ability to interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate
- Dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate
Uniqueness
Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and acetylamino groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H18N2O7S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
dimethyl 5-[(4-acetamidophenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H18N2O7S/c1-11(21)19-14-4-6-16(7-5-14)28(24,25)20-15-9-12(17(22)26-2)8-13(10-15)18(23)27-3/h4-10,20H,1-3H3,(H,19,21) |
InChI Key |
BEDMQARKLDUNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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